Antimycin A4b

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antimycin A4b is a natural product found in Streptomyces argillaceus and Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

- Electron Transport Chain Research : Antimycin A4b is extensively used to study mitochondrial function and the dynamics of oxidative phosphorylation. Its ability to inhibit electron transfer makes it a valuable tool in elucidating the molecular mechanisms underlying cellular respiration .

Cancer Research

- Induction of Apoptosis : Recent studies have demonstrated that this compound can induce apoptosis in cancer cells by inhibiting Bcl-2 and Bcl-xL proteins, which are crucial for cell survival. This property has led researchers to investigate its potential as a therapeutic agent in cancer treatment .

Environmental Science

- Piscicide Applications : this compound is utilized in controlling fish populations in freshwater ecosystems due to its piscicidal properties. It selectively targets fish while being less harmful to other aquatic organisms, making it a useful tool for managing invasive species .

Agricultural Uses

- Insecticidal Properties : The compound exhibits insecticidal activity against various pest species, suggesting potential applications in sustainable agriculture as a biopesticide .

Case Study 1: Antifungal Efficacy Against Candida albicans

A study assessed the antifungal activity of this compound against Candida albicans. The results indicated significant potency, particularly when produced by wild-type Streptomyces strains.

| Strain Type | Zone of Inhibition (mm) |

|---|---|

| Wild-type | 25 |

| ΔantC Mutant | 5 |

| ΔfscC Mutant | 20 |

This data emphasizes the importance of specific biosynthetic pathways for effective antifungal activity.

Case Study 2: Induction of Apoptosis in Juxtaglomerular Cells

In vitro experiments demonstrated that this compound induces apoptosis in As4.1 juxtaglomerular cells through mitochondrial dysfunction. Flow cytometric analysis indicated significant increases in sub-G1 DNA content and annexin V binding, confirming apoptotic cell death .

Summary of Biological Activities

This compound exhibits a range of biological activities beyond its primary applications:

- Antifungal Activity : Effective against various fungal pathogens, notably Candida albicans.

- Antitumor Activity : Induces apoptosis in multiple cancer cell lines by targeting mitochondrial pathways.

- Insecticidal Properties : Demonstrated efficacy against agricultural pests.

Analyse Chemischer Reaktionen

Structural Characteristics of Antimycin A4b

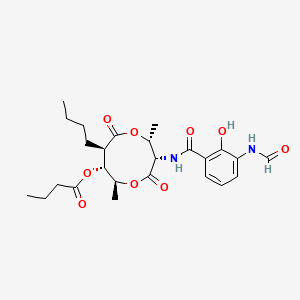

This compound is a nine-membered bis-lactone with the following substituents (Table 1) :

| Subcomponent | R₁ | R₂ |

|---|---|---|

| A4b | -(CH₂)₃CH₃ | -CH₂CH₂CH₃ |

Its molecular framework includes an acyloxy group at position 7 and an aroylamido group at position 3, contributing to its reactivity in functionalization and degradation reactions .

Thermolytic Decomposition

Pyrolysis-gas chromatography (Py-GLC) studies reveal that this compound undergoes thermal breakdown at RT 3.10 min , producing characteristic fragments shared with antimycin A3 (Table 2) :

| Peak ID | Retention Time (min) | Associated Components |

|---|---|---|

| M₃,₄ | 3.10 | A3a, A3b, A4a, A4b |

This thermolytic pattern suggests cleavage at the lactone ring or alkyl side chains under high temperatures, though the exact mechanism remains under investigation .

N-Transacylation Reactions

This compound undergoes selective functionalization via N-transacylation , a reaction enabling the replacement of its N-formyl group with diverse acyl moieties (Scheme 1) :

Reaction Conditions :

-

Base : DIEA (3 equiv)

-

Solvent : Dichloromethane

-

Temperature : Room temperature

Scope of Carboxylic Acids (Table 3) :

| Carboxylic Acid | Product Yield (%) |

|---|---|

| Acetic acid | 95 |

| 6-Phenylhexanoic acid | 92 |

| Hexanoic acid | 99 |

This reaction proceeds via a bis-N-acylated intermediate, followed by deformylation, enabling the synthesis of derivatives with altered biological activity .

Stability and Degradation Pathways

This compound is sensitive to hydrolytic conditions , with the lactone ring susceptible to ring-opening in aqueous environments. UV absorption studies (λₘₐₓ = 225 nm) confirm structural integrity loss under prolonged exposure to moisture .

Analytical Characterization

Reversed-phase HPLC coupled with 400-MHz NMR has resolved this compound from complex mixtures, confirming its identity via proton chemical shifts (e.g., phenolic H at δ 13.1 ppm) and molecular ion detection (HRMS) .

This synthesis of this compound’s reactivity underscores its versatility in chemical modifications and stability profiles, informing both pharmacological applications and environmental fate studies.

Eigenschaften

CAS-Nummer |

117603-45-9 |

|---|---|

Molekularformel |

C25H34N2O9 |

Molekulargewicht |

506.5 g/mol |

IUPAC-Name |

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate |

InChI |

InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31)/t14-,15+,17-,20+,22+/m1/s1 |

InChI-Schlüssel |

GYANSQKXOLFAFP-IRSNHEQCSA-N |

SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |

Isomerische SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |

Kanonische SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |

Key on ui other cas no. |

117603-45-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.